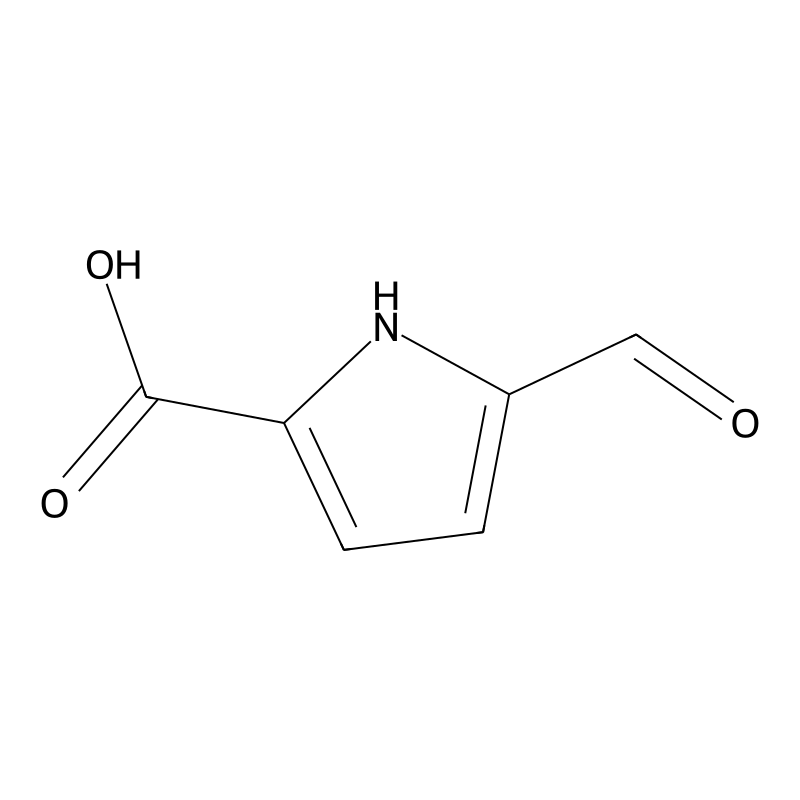

5-formyl-1H-pyrrole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Chemical Modifications:

-Formyl-1H-pyrrole-2-carboxylic acid is a valuable building block in organic synthesis due to the presence of both a formyl group (CHO) and a carboxylic acid group (COOH) within its structure. These functional groups allow for various chemical modifications, making it a versatile intermediate for the synthesis of complex molecules. Research has explored its application in the synthesis of diverse compounds, including:

- Heterocycles, which are organic compounds containing ring structures with atoms of different elements ()

- Pharmaceuticals ()

- Natural products ()

Studies have also investigated methods for the synthesis of 5-formyl-1H-pyrrole-2-carboxylic acid itself. Researchers have developed various approaches to obtain this compound, including:

- Oxidation of pyrrole-2-carboxylic acid ()

- Formylation reactions of pyrrole-2-carboxylic acid derivatives ()

Potential Biological Applications:

While the specific biological applications of 5-formyl-1H-pyrrole-2-carboxylic acid are still under investigation, its structural features suggest potential for various biological activities. The presence of the formyl group can contribute to hydrogen bonding interactions with biomolecules, while the carboxylic acid group can participate in ionic interactions and participate in various biological processes.

Research suggests that 5-formyl-1H-pyrrole-2-carboxylic acid may have potential applications in areas such as:

- Antimicrobial activity: Studies have shown that some derivatives of 5-formyl-1H-pyrrole-2-carboxylic acid exhibit antibacterial and antifungal properties ()

- Enzyme inhibition: The molecule's structure might enable it to interact with and inhibit specific enzymes, potentially leading to the development of new drugs ()

5-Formyl-1H-pyrrole-2-carboxylic acid is an organic compound characterized by the presence of both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to a pyrrole ring. Its molecular formula is C₆H₅N₁O₃, and it has a molecular weight of approximately 139.11 g/mol. The compound is notable for its role as a versatile building block in organic synthesis, facilitating various chemical modifications due to its functional groups .

Currently, there is no scientific literature available on the mechanism of action of 5-formyl-1H-pyrrole-2-carboxylic acid in biological systems.

As with any research chemical, it is essential to handle 5-formyl-1H-pyrrole-2-carboxylic acid with proper safety precautions. Specific hazard information is not readily available, but general safety practices for handling organic compounds should be followed, including:

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to chemical waste disposal regulations.

- Condensation Reactions: The formyl group can undergo condensation with amines to form imines, which can further react to yield various derivatives.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are valuable in various applications.

These reactions highlight the compound's potential for generating diverse chemical entities .

Various methods have been developed for synthesizing 5-formyl-1H-pyrrole-2-carboxylic acid:

- Condensation of Pyrrole Derivatives: This involves the reaction of pyrrole derivatives with aldehydes or carboxylic acids under acidic or basic conditions.

- Maillard Reaction: The compound can be generated through the Maillard reaction between amino acids and reducing sugars, which is significant in food chemistry and flavor development .

- Enzymatic Synthesis: Recent studies have explored biosynthetic pathways involving enzymatic processes that convert simpler precursors into pyrrole derivatives, including 5-formyl-1H-pyrrole-2-carboxylic acid .

5-Formyl-1H-pyrrole-2-carboxylic acid has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing complex organic molecules.

- Pharmaceuticals: Its unique structure may lead to the development of new pharmaceutical agents.

- Food Chemistry: The compound's formation during the Maillard reaction suggests its relevance in flavor chemistry and food processing .

Several compounds share structural similarities with 5-formyl-1H-pyrrole-2-carboxylic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 1H-Pyrrole-2,5-dicarboxylic acid | Two carboxylic groups | 1.00 |

| 5-Methyl-1H-pyrrole-2-carboxylic acid | Methyl substitution at position 5 | 1.00 |

| 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid | Hydroxymethyl group at position 5 | 1.00 |

| Pyrrole-2-carboxylic acid | Single carboxylic group | 0.95 |

| 4-Acetamidepyrrole-2-carboxylic acid | Acetamide substitution at position 4 | Not specified |

This table illustrates how 5-formyl-1H-pyrrole-2-carboxylic acid stands out due to its unique combination of functional groups, making it particularly versatile for synthetic applications .

Vibrational Spectroscopy (Infrared and Raman) and Density Functional Theory Calculations

The vibrational spectroscopic characterization of 5-formyl-1H-pyrrole-2-carboxylic acid has been comprehensively studied using both experimental infrared and theoretical density functional theory approaches. The compound exhibits C₁ point group symmetry, resulting in 39 normal vibrational modes (3N-6 for a 15-atom molecule), all of which are both infrared and Raman active [1].

The most distinctive vibrational features include the hydroxyl stretching vibration of the carboxylic acid group appearing at 3758 cm⁻¹, representing a free hydroxyl stretch [1]. The pyrrole nitrogen-hydrogen stretching vibration manifests at 3632 cm⁻¹, consistent with the aromatic nitrogen-hydrogen bond character [1]. Aromatic carbon-hydrogen stretching vibrations are observed at 3264 cm⁻¹ and 3242 cm⁻¹ [1].

The carbonyl stretching regions provide crucial diagnostic information for functional group identification. The aldehyde carbonyl stretching appears at 1802 cm⁻¹, while the carboxylic acid carbonyl stretching occurs at 1743 cm⁻¹ [1]. These frequencies are characteristic of conjugated carbonyl systems, where the pyrrole ring conjugation causes a slight lowering of the carbonyl stretching frequencies compared to non-conjugated analogs [2] [3].

The fingerprint region between 1600-500 cm⁻¹ contains multiple pyrrole ring vibrations. Pyrrole ring carbon-carbon stretching vibrations appear at 1586 cm⁻¹ and 1519 cm⁻¹, while mixed ring vibrations involving carbon-nitrogen stretching and various bending modes are observed at 1459 cm⁻¹, 1456 cm⁻¹, and 1369 cm⁻¹ [1].

Carbon-hydrogen rocking motions manifest at 1261 cm⁻¹, while the carbon-oxygen stretching of the carboxylic acid group appears at 1114 cm⁻¹ [1]. Lower frequency modes include carbon-hydrogen twisting at 919 cm⁻¹, carbon-hydrogen wagging at 825 cm⁻¹, and out-of-plane bending modes for both nitrogen-hydrogen (681 cm⁻¹) and hydroxyl (549 cm⁻¹) groups [1].

Density functional theory calculations using the B3LYP functional with cc-pVTZ basis set provided theoretical vibrational frequencies that show excellent agreement with experimental observations [1]. Potential energy distribution calculations using VEDA 4.0 program enabled precise assignment of vibrational modes with high confidence levels [1].

Nuclear Magnetic Resonance Spectral Assignments

¹H Nuclear Magnetic Resonance Chemical Shift Analysis

Proton nuclear magnetic resonance spectroscopy provides characteristic chemical shift patterns for 5-formyl-1H-pyrrole-2-carboxylic acid. The formyl proton represents the most deshielded signal, appearing in the range of 9.5-10.5 parts per million, consistent with aldehyde protons attached to aromatic systems [4] [5]. This downfield position results from the combined effects of the electron-withdrawing aldehyde carbonyl and the aromatic pyrrole ring system.

The carboxylic acid proton exhibits significant deshielding, appearing as a broad signal between 10-12 parts per million [2] [3]. This broad appearance results from rapid exchange with trace water and intermolecular hydrogen bonding effects. In deuterium oxide solutions, this signal disappears due to deuterium exchange, confirming its assignment as the carboxylic acid proton [3].

Pyrrole ring protons display characteristic chemical shifts reflecting their aromatic environment. The proton at position 3 of the pyrrole ring appears between 6.9-7.2 parts per million, while the proton at position 4 resonates between 6.1-6.5 parts per million [6] [7]. These chemical shifts reflect the electron density distribution within the pyrrole ring and the influence of the electron-withdrawing substituents.

The pyrrole nitrogen-hydrogen proton appears as a broad, exchangeable signal between 10-12 parts per million [6] [7]. This signal may overlap with the carboxylic acid proton but can be distinguished through deuterium exchange experiments or variable temperature studies.

Coupling patterns provide additional structural information. The formyl proton typically appears as a singlet due to the absence of vicinal protons. Pyrrole ring protons exhibit complex multipicity due to both vicinal and long-range coupling interactions within the heterocyclic system [7].

¹³C Nuclear Magnetic Resonance Spectral Interpretation

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment in 5-formyl-1H-pyrrole-2-carboxylic acid. The aldehyde carbonyl carbon represents the most deshielded signal, appearing between 180-185 parts per million [5]. This extreme downfield position reflects the sp² hybridization and the electron-withdrawing nature of the carbonyl functionality.

The carboxylic acid carbonyl carbon resonates between 160-170 parts per million, consistent with carboxyl carbons in aromatic carboxylic acids [2] [8]. The slightly more upfield position compared to the aldehyde carbonyl results from the partial single-bond character introduced by resonance delocalization.

Pyrrole ring carbons display characteristic aromatic chemical shifts. The carbon bearing the carboxylic acid group appears between 110-120 parts per million, while other ring carbons resonate between 105-115 parts per million [5] [8]. These chemical shifts reflect the electron density distribution within the pyrrole ring and the influence of the heteroatom.

The quaternary carbons of the pyrrole ring typically appear in the aromatic region but may show broadened signals due to quadrupolar coupling with the nitrogen nucleus [5]. Carbon-hydrogen coupling patterns provide additional confirmation of carbon assignments through distortionless enhancement by polarization transfer experiments.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-formyl-1H-pyrrole-2-carboxylic acid reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 139, corresponding to the molecular formula C₆H₅NO₃ [9].

The base peak typically corresponds to the molecular ion, indicating the relative stability of the aromatic pyrrole system under electron ionization conditions [6]. Primary fragmentation pathways involve the loss of functional groups attached to the pyrrole ring.

Loss of the hydroxyl group (17 mass units) generates a fragment at mass-to-charge ratio 122, corresponding to [M-OH]⁺ [6]. This fragmentation represents α-cleavage adjacent to the carbonyl functionality, a common process in carboxylic acid mass spectra.

Loss of carbon monoxide (28 mass units) produces a fragment at mass-to-charge ratio 111, corresponding to [M-CO]⁺. This fragmentation may occur through a McLafferty rearrangement mechanism involving the aldehyde carbonyl group [6].

The loss of the entire carboxyl group (45 mass units) generates a significant fragment at mass-to-charge ratio 95, corresponding to [M-COOH]⁺. This process involves benzylic cleavage and results in the formation of a formylpyrrole cation [6].

Further fragmentation produces a prominent peak at mass-to-charge ratio 93, representing the loss of both the carboxyl group and an additional hydrogen atom [M-COOH-H]⁺. This fragmentation involves ring rearrangement processes that stabilize the resulting cation [6].

Lower mass fragments include peaks at mass-to-charge ratios 67 and 65, corresponding to pyrrole ring ions after loss of multiple functional groups. The fragment at mass-to-charge ratio 39 represents further ring fragmentation and demonstrates the ultimate breakdown of the aromatic system under high-energy conditions [6].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 5-formyl-1H-pyrrole-2-carboxylic acid exhibits multiple electronic transitions characteristic of conjugated heterocyclic systems. The compound displays distinctive absorption patterns resulting from π-π* transitions, n-π* transitions, and Rydberg transitions [10] [11].

The longest wavelength absorption appears in the 280-320 nanometer region and corresponds to an n→π* transition involving the lone pair electrons on the carbonyl oxygen atoms [12]. This transition exhibits relatively low molar absorptivity (less than 500 liters per mole per centimeter) due to its symmetry-forbidden nature [12].

A more intense absorption band appears in the 250-280 nanometer region, corresponding to π→π* transitions within the extended aromatic system [11] [12]. This transition shows significantly higher molar absorptivity (5000-15000 liters per mole per centimeter) and represents the primary chromophoric absorption of the molecule [12].

Shorter wavelength absorptions occur in the 220-250 nanometer and 200-220 nanometer regions, corresponding to Rydberg transitions involving promotion of electrons to diffuse 3s and 3p orbitals [13] [14]. These transitions exhibit moderate molar absorptivities (1000-8000 liters per mole per centimeter) and contribute to the overall electronic spectrum [14].

The presence of extensive conjugation between the pyrrole ring and the carbonyl functionalities results in bathochromic shifts compared to non-conjugated analogs [12]. The electron-withdrawing nature of both the aldehyde and carboxylic acid groups influences the electronic transitions and contributes to the overall spectroscopic properties [11].

Solvent effects play a significant role in the electronic absorption characteristics. Polar solvents stabilize the excited states differently than the ground state, leading to solvatochromic shifts that provide information about the electronic nature of the transitions [11]. pH-dependent studies reveal protonation effects on the absorption spectrum, particularly involving the carboxylic acid functionality [11].